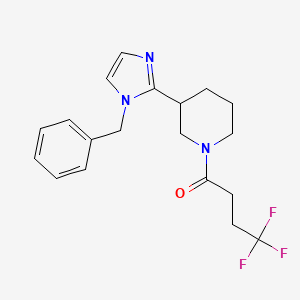

![molecular formula C13H10O3 B5555810 6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)

6-methoxybenzo[de]chromen-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

One approach to synthesizing chromen-4-one derivatives, which are structurally related to 6-methoxybenzo[de]chromen-3(2H)-one, involves a domino Friedel-Crafts acylation/annulation reaction between alkynes and 2-methoxybenzoyl chlorides. This process yields a variety of 2,3-disubstituted chromen-4-one derivatives through a sequence of intermolecular and intramolecular reactions facilitated by Lewis acid catalysis under relatively mild conditions (Bam & Chalifoux, 2018).

Molecular Structure Analysis

For compounds similar to 6-methoxybenzo[de]chromen-3(2H)-one, X-ray crystallography has been employed to determine their molecular structures. For instance, a study on the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one revealed a slightly twisted chromenone ring system from planarity, indicating the non-planar nature of such compounds and their complex three-dimensional hydrogen-bonded structures (Ahn et al., 2020).

Chemical Reactions and Properties

The synthesis of chromen derivatives often involves intricate chemical reactions, including ring opening and closure mechanisms. For example, the synthesis of novel chromen-pyrazole derivatives through reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with various reactants demonstrates the chemical versatility and reactivity of the chromen skeleton. Such reactions are guided by density functional theory (DFT) calculations to optimize the reaction conditions and predict the properties of the synthesized compounds (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis Techniques : The synthesis of substituted benzo[c]chromen-6-ones has been demonstrated using a Suzuki coupling and lactonization sequence, with the use of ionic liquids facilitating the process. This method has been scaled from laboratory experiments to multi-kilogram synthesis, highlighting its practical application in large-scale production (Kemperman et al., 2006).

Structural and Anticancer Properties : A compound structurally related to 6-methoxybenzo[de]chromen-3(2H)-one has been synthesized and analyzed for its structure and anticancer properties. The compound exhibited significant anticancer ability against human colon cancer cells and was analyzed using techniques like NMR, mass spectrometry, and X-ray crystallography (Ahn et al., 2020).

Photochromic Applications : Research into the synthesis of photochromic thieno-2H-chromenes, which are related to 6-methoxybenzo[de]chromen-3(2H)-one, has been conducted. These compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Queiroz et al., 2000).

Chemical Synthesis and Applications : A one-pot synthesis method for 2,3-disubstituted chromen-4-one derivatives has been developed, demonstrating a regioselective synthesis approach that could be relevant for compounds related to 6-methoxybenzo[de]chromen-3(2H)-one (Bam & Chalifoux, 2018).

Molecular Structure Analysis : The molecular structure of a chromen-2-one derivative has been studied, providing insights into the structural aspects of similar compounds. This research could inform further investigations into the physical and chemical properties of 6-methoxybenzo[de]chromen-3(2H)-one derivatives (Abou et al., 2012).

Pharmacological Potential : Modified coumarins, including benzo[c]chromen-6-one derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential pharmacological effects, indicating the relevance of 6-methoxybenzo[de]chromen-3(2H)-one in medicinal chemistry (Garazd et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesis of “6-methoxybenzo[de]chromen-3(2H)-one” and similar compounds has potential applications in various fields due to their unique chemical properties . Future research could focus on exploring these applications further, as well as optimizing the synthesis process to increase yields and reduce costs .

Propriétés

IUPAC Name |

8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-15-11-6-5-8-10(14)7-16-12-4-2-3-9(11)13(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRXRDYPPIHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(C=C1)C(=O)CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-benzo[de]chromen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

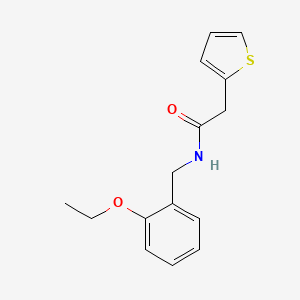

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

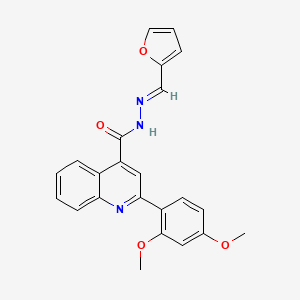

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

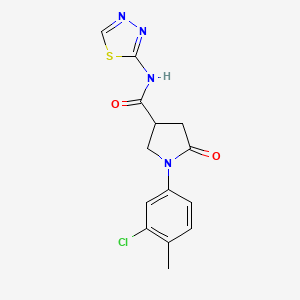

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)